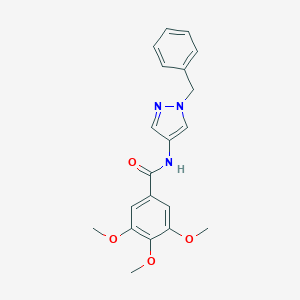![molecular formula C19H18N4O4 B450612 N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B450612.png)
N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a methyl group, and a nitro-substituted pyrazole ring attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: This can be achieved by reacting 4-methoxy-2-methylbenzoic acid with an amine to form the benzamide.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized separately through the reaction of hydrazine with a diketone, followed by nitration to introduce the nitro group.
Coupling Reaction: The final step involves coupling the benzamide core with the nitro-substituted pyrazole ring using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylphenyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide.
Reduction: Formation of N-(4-methoxy-2-methylphenyl)-4-[(4-amino-1H-pyrazol-1-yl)methyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the pyrazole ring may interact with specific protein sites.
相似化合物的比较
Similar Compounds
N-(4-methoxyphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide: Lacks the methyl group on the phenyl ring.
N-(4-methoxy-2-methylphenyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide: Lacks the nitro group on the pyrazole ring.
N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of the amide group.
Uniqueness
N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties
属性
分子式 |
C19H18N4O4 |
|---|---|
分子量 |
366.4g/mol |
IUPAC 名称 |
N-(4-methoxy-2-methylphenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H18N4O4/c1-13-9-17(27-2)7-8-18(13)21-19(24)15-5-3-14(4-6-15)11-22-12-16(10-20-22)23(25)26/h3-10,12H,11H2,1-2H3,(H,21,24) |
InChI 键 |
SMVOBEJMKKKGPB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[4-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B450530.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B450531.png)
![2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B450532.png)

![Methyl 4-(4-chlorophenyl)-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B450537.png)
![2,2,2-trifluoro-N-[4-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B450538.png)
![3,4-dichloro-N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B450539.png)
![N-[4-(N-{4-nitro-3-methylbenzoyl}ethanehydrazonoyl)phenyl]-2-methyl-3-furamide](/img/structure/B450540.png)
![Methyl 4-(3-bromophenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450541.png)
![N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B450543.png)
![Methyl 4-(4-ethylphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450544.png)
![Isopropyl 4-(4-ethylphenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450548.png)
![3-chloro-N-{4-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B450549.png)
![2-(2-chlorophenoxy)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B450550.png)
